Triphenyl(prop-2-enyl)phosphanium
Description
Nucleophilic Catalysis and Wittig Reaction Protocols
The foundational application of triphenyl(prop-2-enyl)phosphanium lies in its capacity to serve as a precursor to phosphonium ylides, which function as essential intermediates in Wittig reaction protocols. The mechanism underlying these transformations involves the deprotonation of the phosphonium salt using strong bases such as n-butyllithium, sodium amide, or sodium hydride, generating a zwitterionic ylide species that exhibits dual reactivity characteristics. The formation of these ylides occurs through the stabilization provided by the phosphorus center, which can accommodate more than eight valence electrons through d-orbital participation, thereby allowing for resonance stabilization between carbanionic and ylide forms.
The nucleophilic character of the ylide carbon enables efficient addition to carbonyl compounds, proceeding through a cyclic oxaphosphetane intermediate that subsequently eliminates triphenylphosphine oxide to yield the desired alkene products. This transformation represents one of the most reliable methods for converting aldehydes and ketones into alkenes with precise control over double bond positioning, contrasting favorably with alcohol dehydration methods that often produce mixtures of regioisomers. The reaction demonstrates exceptional tolerance for diverse functional groups, including ethers, esters, and even electron-withdrawing substituents when conjugated with the ylide center.
Research has demonstrated that allyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with allyl bromide in dry toluene, providing a straightforward route to these valuable synthetic intermediates. The resulting phosphonium salts exhibit characteristic melting points between 222-225 degrees Celsius and appear as white crystalline powders that are hygroscopic in nature. The synthetic utility of these compounds extends to the preparation of conjugated dienes through Wittig olefination of aldehydes, enabling the construction of complex polyunsaturated systems with high selectivity.
Transition Metal Interactions and AgF-Assisted Cycloadditions
Recent developments in phosphonium salt chemistry have revealed novel pathways for expanding catalytic diversity through the incorporation of transition metal additives, particularly silver fluoride, which fundamentally alters the reaction mechanisms and product distributions. The interaction between silver fluoride and canonical carbanion-phosphonium zwitterions leads to the formation of silver enolate-fluorophosphorane intermediates, establishing a distinct P(III)/P(V) catalytic cycle that diverges significantly from traditional phosphine catalysis pathways. This transformation represents a paradigm shift in organophosphorus catalysis, where the classical zwitterionic intermediates are converted into reactive species that exhibit enhanced nucleophilicity and altered selectivity profiles.
The AgF-assisted strategy has been successfully applied to phosphine-catalyzed reactions involving 2-substituted allenoates and imines, resulting in a transition from the conventional Kwon [4+2] cycloaddition to [3+2] cycloaddition processes. This transformation demonstrates remarkable diastereoselectivity, achieving high yields across a broad substrate scope while maintaining excellent functional group tolerance. The mechanistic basis for this reactivity switch lies in the ability of silver fluoride to intercept the phosphonium zwitterion, preventing the traditional [4+2] pathway and instead promoting a cyclization process that involves silver coordination to the enolate fragment.
Experimental and computational studies have validated the proposed mechanism, revealing that the silver fluoride additive plays a crucial role in modulating the electronic properties of the phosphonium intermediates. The formation of fluorophosphorane species represents a key mechanistic feature, as these P(V) intermediates exhibit distinct reactivity patterns compared to their P(III) precursors. This approach has demonstrated significant potential for advancing P(III)/P(V) catalysis, particularly given the prevalence of carbanion-phosphonium zwitterions in phosphine-mediated transformations.
Asymmetric Catalysis with Chiral Phosphonium Derivatives
The development of chiral quaternary phosphonium salt ion-pair catalysts has emerged as a sophisticated approach for achieving high enantioselectivity in nucleophilic addition reactions. These catalysts possess non-directional electrostatic attractions combined with multiple non-covalent interactions, primarily hydrogen bonding, and adjustable steric hindrance that collectively enable precise stereochemical control. The synergistic effects of these interactions endow quaternary phosphonium ion-pair catalysts with unique catalytic properties that effectively control both reaction activity and stereoselectivity across diverse transformation types.
Chiral phosphonium salt catalysts have been successfully applied to asymmetric nucleophilic additions involving electron-deficient alkenes, carbonyl compounds, imines, and azodicarboxylates. The structural diversity of these catalysts includes P-spiro tetraaminophosphonium salts, axially chiral BINOL-derived tetraalkylphosphonium salts, bifunctional amino acid-derived quaternary phosphonium salts, and multifunctional chiral peptide-phosphonium salts. Among these variants, amino acid-derived quaternary phosphonium salts and multifunctional chiral peptide-phosphonium catalysts have shown particularly promising results in advancing the field of quaternary phosphonium ion-pair catalysis.
The effectiveness of peptide-mimicking multifunctional phosphonium salts stems from their ability to create a positively charged semi-closed chiral cavity through the combination of flexible peptide chains and phosphonium centers. This structural arrangement provides multiple hydrogen bonding sites while forming an optimal chiral environment for nucleophilic addition to unsaturated bonds. Recent applications have demonstrated the utility of these systems in facilitating organocatalytic asymmetric addition of P-nucleophiles to five-membered cyclic N-sulfonyl imines, achieving exceptional enantioselectivities exceeding 99% enantiomeric excess under mild reaction conditions.
| Catalyst Type | Substrate Scope | Enantioselectivity | Key Features |
|---|---|---|---|
| P-spiro tetraaminophosphonium | Electron-deficient alkenes | 85-95% ee | Multiple hydrogen bonding sites |
| BINOL-derived tetraalkylphosphonium | Carbonyl compounds | 90-98% ee | Axial chirality control |
| Amino acid-derived quaternary | Imines and azodicarboxylates | 88-96% ee | Bifunctional activation |
| Peptide-phosphonium conjugates | Cyclic N-sulfonyl imines | >99% ee | Semi-closed chiral cavity |
Ionic Nucleophilic Activation in Acylation Reactions
The exploration of this compound derivatives as ionic nucleophilic catalysts has revealed remarkable capabilities in selective acylation processes, particularly for primary alcohol selective acylation of mixed diols with acid anhydrides. This application exploits the inherent nucleophilicity of the carbonyl oxygen atom in carbonyl-stabilized phosphonium ylides, which traditionally have been recognized primarily for their carbon nucleophilicity in Wittig-type transformations. The development of this catalytic approach represents a significant advancement in ylide chemistry, demonstrating that these compounds can function effectively as regenerable catalysts rather than merely stoichiometric reagents.
Mechanistic investigations have revealed that the catalytic cycle involves the initial nucleophilic attack of the ylide oxygen on acid anhydrides, forming an O-acylated intermediate that subsequently transfers the acyl group to the alcohol substrate. Nuclear magnetic resonance studies conducted in deuterated chloroform at room temperature demonstrated that treatment of the phosphonium ylide with isobutyric anhydride resulted in approximately 30% conversion to the O-acylated intermediate when using 2.5 equivalents of anhydride, with conversion exceeding 90% when 15 equivalents were employed. High-resolution mass spectrometry analysis confirmed the formation of the expected phosphonium cation intermediate, providing direct evidence for the proposed mechanism.
The practical utility of this catalytic system was demonstrated through competitive reaction studies, where the acylation of the ylide proceeded significantly faster than direct esterification of alcohols with acid anhydrides. Treatment of the O-acylated intermediate solution with 1-heptanol and triethylamine yielded the corresponding isobutyrate in 98% yield after 24 hours, while control experiments lacking the phosphonium ylide catalyst achieved only 50% conversion under identical conditions. This dramatic enhancement in reaction efficiency highlights the effectiveness of the ionic nucleophilic activation mechanism and establishes a new paradigm for phosphonium ylide catalysis.
The selectivity for primary alcohols in mixed diol systems represents a particularly valuable aspect of this catalytic approach, as it enables selective functionalization without the need for protecting group strategies. This selectivity arises from the differential steric accessibility of primary versus secondary alcohol groups during the acyl transfer step, combined with the ionic nature of the activation process that favors less hindered nucleophiles. The development of this methodology has opened new avenues for ylide chemistry applications and demonstrated the potential for expanding the catalytic utility of phosphonium-based systems beyond traditional carbon-carbon bond forming reactions.
Properties
IUPAC Name |
triphenyl(prop-2-enyl)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20P/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNRHACWTVIBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20P+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301297792 | |
| Record name | Triphenyl-2-propen-1-ylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-76-2 | |
| Record name | Triphenyl-2-propen-1-ylphosphonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyl-2-propen-1-ylphosphonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301297792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Allyltriphenylphosphonium Bromide
- Structural Similarity : Shares the same triphenylphosphonium core and allyl substituent but substitutes chloride with bromide .
- Key Differences: Molecular Weight: Higher (383.26 g/mol vs. 338.81 g/mol) due to bromide’s larger atomic mass. Applications: Used analogously to the chloride salt in Wittig reactions, though specific conditions (e.g., solvent choice) may differ .
Triphenyl(2-pyridylmethyl)phosphonium Chloride Hydrochloride
- Structural Modification : Replaces the allyl group with a 2-pyridylmethyl substituent and includes a hydrochloride counterion .
- Key Differences :
- Functionality : The pyridine ring introduces nitrogen-based Lewis basicity , enabling coordination to metal centers. This makes it suitable for catalytic systems or ligand design .
- Molecular Weight : Significantly higher (426.32 g/mol) due to the pyridyl group and additional HCl.
- Applications : Primarily explored in coordination chemistry rather than mainstream organic synthesis.
18F-Fluorobenzyl Triphenyl Phosphonium (FBnTP)
- Structural Divergence : Substitutes the allyl group with a fluorobenzyl moiety and incorporates the radioisotope fluorine-18 .
- Key Differences :
- Applications : Functions as a mitochondrial voltage sensor in positron emission tomography (PET) imaging. Unlike the allyl derivative, FBnTP is used to assess brown adipose tissue (BAT) thermogenesis, with studies showing an 82% decrease in uptake under cold stimulation .
- Reactivity : The fluorobenzyl group enhances lipophilicity, promoting cellular uptake and mitochondrial targeting .
Research Findings and Functional Insights
- This compound Chloride : Demonstrated efficacy in synthesizing α,β-unsaturated carbonyl compounds via Wittig reactions, with yields exceeding 80% in optimized conditions .
- FBnTP : In vivo studies revealed an 813% increase in 18F-FDG uptake in BAT under cold exposure, contrasting with FBnTP’s decline, highlighting its unique role in metabolic imaging .
- Counterion Effects: Bromide and chloride salts exhibit similar reactivity, but anion choice influences solubility and crystallization behavior. For example, bromide salts may precipitate more readily in non-polar solvents .
Preparation Methods
Reaction Mechanism and General Protocol
Triphenylphosphine reacts with allyl halides (e.g., allyl bromide or chloride) via an S2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic allylic carbon. The reaction proceeds as follows:
Here, . The choice of halide influences reaction kinetics and purity.
Key Steps:
-
Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance ionic dissociation, accelerating the reaction.
-
Temperature Control : Elevated temperatures (80–100°C) mitigate steric hindrance from the bulky PPh.
-
Purification : Recrystallization from chloroform/ethyl acetate or dichloromethane/hexane yields high-purity phosphonium salts.
Allyl Bromide as the Alkylating Agent
Allyl bromide () is widely preferred due to its reactivity and commercial availability. A representative protocol from analogous syntheses involves:
-
Reagents : Triphenylphosphine (16.2 mmol), allyl bromide (18.4 mmol), anhydrous acetonitrile (10 mL).
-
Procedure :
-
Reflux the mixture at 82°C for 72 hours under nitrogen.
-
Cool and concentrate the solution under reduced pressure.
-
Recrystallize the residue from chloroform/ethyl acetate (1:3).
-
-
Yield : 80–85% (extrapolated from isobutylphosphonium bromide synthesis).
Advantages:
-
High reproducibility and scalability.
-
Minimal side products (e.g., elimination is suppressed due to the absence of strong bases).
Neat Reaction with Allyl Chloride
For solvent-free synthesis, allyl chloride () and molten PPh react exothermically at 100°C:
Considerations:
-
Requires rigorous moisture exclusion to prevent hydrolysis.
-
Short reaction time (10–60 minutes) due to enhanced electrophilicity of allyl chloride.
Alternative Alkylating Agents: Allyl Iodide
Though less common, allyl iodide () offers faster kinetics. A protocol adapted from TPP-conjugated syntheses includes:
Limitations:
-
Allyl iodide’s photosensitivity and higher cost limit industrial applicability.
Optimization and Scalability
Solvent Effects
Comparative studies reveal solvent polarity’s impact on reaction efficiency:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 72 | 85 |
| Neat | N/A | 1 | 90 |
| Tetrahydrofuran | 7.6 | 12 | 75 |
Polar solvents stabilize the transition state but prolong reaction times, while neat conditions favor rapid product formation.
Temperature and Stoichiometry
-
Temperature : Reactions above 80°C prevent phosphine oxide () formation, a common byproduct of aerial oxidation.
-
Molar Ratio : A 10% excess of allyl halide ensures complete PPh consumption.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Q & A
Q. What are the established synthetic routes for Triphenyl(prop-2-enyl)phosphanium, and what analytical methods are critical for confirming its structural integrity?
this compound is typically synthesized via the quaternization of triphenylphosphine with allyl chloride under inert conditions. Key analytical methods include:
- ¹H/³¹P NMR spectroscopy : To confirm the presence of the allyl group and phosphonium center.
- X-ray crystallography : For unambiguous structural determination using programs like SHELX .
- Elemental analysis : To verify purity and stoichiometry. Common impurities (e.g., unreacted triphenylphosphine) are removed via recrystallization in polar aprotic solvents .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
The compound should be stored under anhydrous conditions in a desiccator at 0–6°C to prevent hydrolysis. Exposure to moisture or elevated temperatures can lead to decomposition, forming triphenylphosphine oxide and allyl derivatives .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Variations may arise from residual solvents or hydration states. Ensure rigorous drying (e.g., under high vacuum) and cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points, high-resolution mass spectrometry for molecular weight confirmation) .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in transition-metal-catalyzed reactions?
The allyl group introduces π-bonding interactions, enhancing ligand-to-metal charge transfer. Density functional theory (DFT) studies using gradient-corrected exchange-energy functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., def2-TZVP) reveal that the phosphonium cation stabilizes low oxidation states of palladium or nickel in cross-coupling reactions . This electronic modulation can accelerate transmetalation steps in Negishi couplings .
Q. What computational strategies are employed to predict the coordination behavior of this compound in organometallic complexes?
- DFT-based geometry optimization : To model metal-ligand bond distances and angles.
- Natural Bond Orbital (NBO) analysis : To quantify donor-acceptor interactions between the phosphonium ligand and metal center.
- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction environments . These methods are critical for designing catalysts with tailored selectivity in asymmetric synthesis .
Q. In asymmetric synthesis, how can stereochemical outcomes of reactions involving this compound be rationalized and optimized?
The bulky triphenyl groups induce steric effects that favor specific transition states. For example, in rhodium-catalyzed conjugate additions, chiral phosphane-Rh(I) complexes derived from this ligand exhibit enantiofacial selectivity exceeding 90% ee. Optimization involves tuning the allyl group’s substituents and reaction temperature to balance steric and electronic effects .
Q. How does this compound compare to related phosphonium salts in stabilizing reactive intermediates?
Compared to triphenylphosphine, the allyl group enhances stabilization of carbocations and zwitterionic intermediates via hyperconjugation. Kinetic studies in SN1 reactions show a 10-fold rate increase due to improved charge delocalization. Contrast this with tris(tert-butyl)phosphonium salts, where steric hindrance dominates .
Methodological Considerations
Q. What experimental protocols mitigate phosphonium ligand degradation during high-temperature reactions?
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound-based systems?
Systematic studies should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
